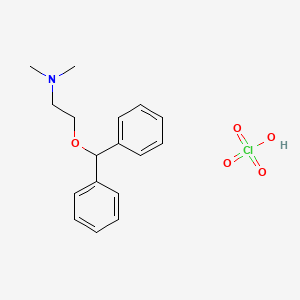
2-benzhydryloxy-N,N-dimethylethanamine;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzhydryloxy-N,N-dimethylethanamine;perchloric acid, also known as diphenhydramine hydrochloride, is a first-generation antihistamine primarily used to treat allergies. It is also used as a sedative, antiemetic, and to treat motion sickness. The compound is known for its ability to cross the blood-brain barrier, leading to its sedative effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine typically involves the reaction of benzhydrol with dimethylaminoethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of perchloric acid .
Industrial Production Methods
In industrial settings, the production of 2-benzhydryloxy-N,N-dimethylethanamine involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
2-benzhydryloxy-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Extensively researched for its antihistamine properties and its use in treating allergic conditions, insomnia, and motion sickness.
Industry: Used in the formulation of various pharmaceutical products.
Mecanismo De Acción
The primary mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its antagonistic effects on histamine H1 receptors. By blocking these receptors, the compound prevents the action of histamine, thereby reducing allergic symptoms. Additionally, its ability to cross the blood-brain barrier leads to its sedative effects by interacting with central nervous system receptors .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Similar in structure and function, used as an antihistamine and sedative.
Chlorpheniramine: Another first-generation antihistamine with similar applications.
Promethazine: Used for its antihistamine and antiemetic properties.
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine is unique due to its strong sedative effects and its widespread use in over-the-counter medications for allergy relief and sleep aid .
Propiedades
Número CAS |
17626-30-1 |
|---|---|
Fórmula molecular |
C17H22ClNO5 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-benzhydryloxy-N,N-dimethylethanamine;perchloric acid |
InChI |
InChI=1S/C17H21NO.ClHO4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2-1(3,4)5/h3-12,17H,13-14H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
YSSHEKJUVJSCRW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


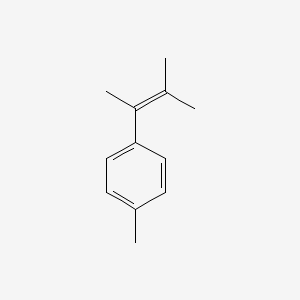
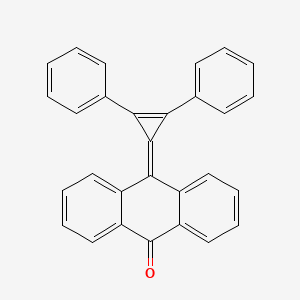
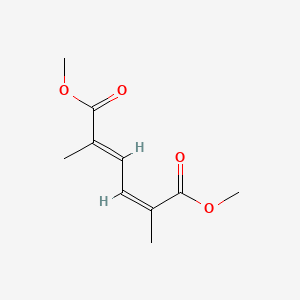
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
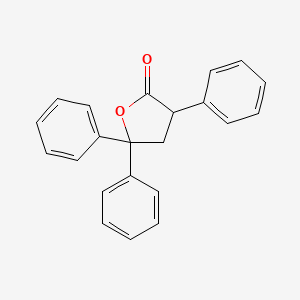
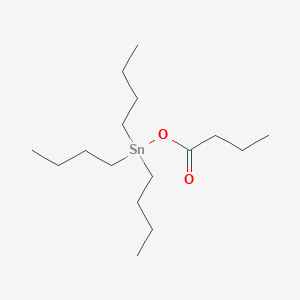
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
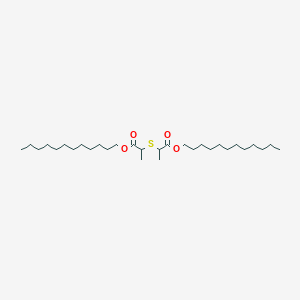
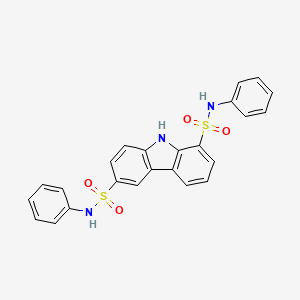
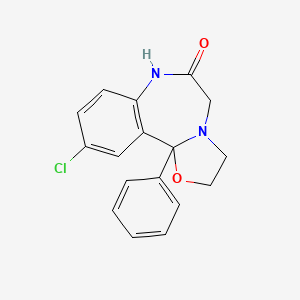
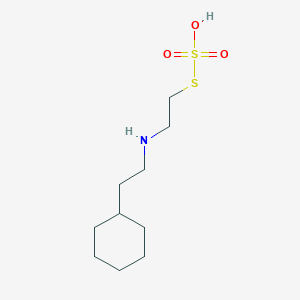
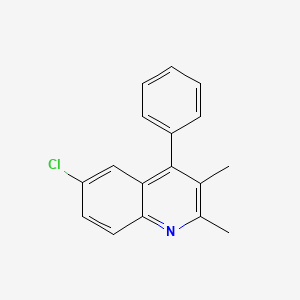
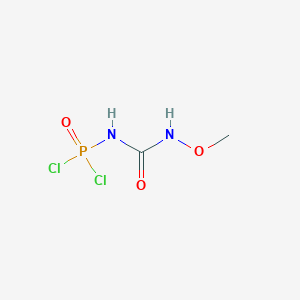
![4-[(e)-Phenyldiazenyl]phenyl methylcarbamate](/img/structure/B14705508.png)
